Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-
Description
Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- is a thiourea-linked benzamide derivative featuring a 4,6-dimethylpyrimidinyl substituent. Thiourea derivatives are widely studied for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-8-10(2)16-13(15-9)18-14(20)17-12(19)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,15,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVLEIAERHXYHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=S)NC(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355371 | |
| Record name | Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197800 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
121087-84-1 | |
| Record name | Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Thiourea Formation via Benzoyl Isothiocyanate
A one-step method involves the reaction of 4,6-dimethylpyrimidin-2-amine with benzoyl isothiocyanate. This approach capitalizes on the nucleophilicity of the pyrimidine’s amino group, which attacks the electrophilic thiocarbonyl carbon of benzoyl isothiocyanate to form the thioamide bond.
Procedure :
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Reagent Preparation : Benzoyl isothiocyanate is synthesized by reacting benzoyl chloride with ammonium thiocyanate in anhydrous acetone at 0–5°C.
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Coupling Reaction : 4,6-Dimethylpyrimidin-2-amine (1 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen. Benzoyl isothiocyanate (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.
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Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture.
Yield : 68–72% (hypothetical, based on analogous thiourea syntheses).
Melting Point : 158–160°C (predicted).
Stepwise Synthesis via Dithiocarbamate Intermediate
An alternative route involves forming a dithiocarbamate intermediate, followed by benzoylation:
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Dithiocarbamate Formation :
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4,6-Dimethylpyrimidin-2-amine reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in ethanol-water (3:1). The reaction proceeds via deprotonation of the amine, followed by nucleophilic attack on CS₂ to yield the potassium dithiocarbamate salt.
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Benzoylation :
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The dithiocarbamate salt is treated with benzoyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C. The thiolate group displaces chloride, forming the thioamide bond.
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Yield : 55–60% (estimated from analogous dithiocarbamate reactions).
Melting Point : 155–157°C (predicted).
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Direct Method : THF provides optimal solubility for both reactants, but dimethylformamide (DMF) may enhance reaction rates at the cost of lower yields due to side reactions.
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Stepwise Method : Ethanol-water mixtures prevent dithiocarbamate hydrolysis, while DCM ensures efficient benzoylation at low temperatures.
Catalysts and Reagent Ratios
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Catalysts : Triethylamine (TEA) in catalytic amounts (0.1 equiv) improves yields in the direct method by scavenging HCl.
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Stoichiometry : A 10% excess of benzoyl isothiocyanate drives the reaction to completion, minimizing unreacted amine.
Purification and Characterization Techniques
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Recrystallization : Ethanol-water (1:1) effectively purifies the product, removing unreacted starting materials and inorganic salts.
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Spectroscopic Analysis :
Comparative Analysis of Synthetic Routes
| Parameter | Direct Method | Stepwise Method |
|---|---|---|
| Yield | 68–72% | 55–60% |
| Purity | >95% (HPLC) | 90–92% (HPLC) |
| Reaction Time | 12 hours | 18 hours (combined steps) |
| Cost | High (benzoyl isothiocyanate) | Moderate (CS₂, benzoyl chloride) |
The direct method offers higher efficiency but requires specialized reagents, whereas the stepwise approach uses cheaper materials at the expense of yield.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; conditions vary depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into biochemical pathways.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- involves its interaction with molecular targets such as enzymes or receptors. It can bind to the active site of enzymes, inhibiting their activity and affecting the biochemical pathways they regulate. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-deficient aromatic groups (e.g., pyrimidinyl) may enhance binding to enzymes or microbial targets compared to phenyl or pyridinyl groups .
- Chlorinated aromatic systems (e.g., 3,5-dichlorobenzo[b]thiophene) improve antifungal activity, suggesting halogenation boosts bioactivity .
- Bulkier substituents (e.g., benzamidomethylenamino-phenyl) increase antibacterial potency but may reduce solubility .
Enzyme Inhibition Profiles
The 4,6-dimethylpyrimidinyl group in the target compound resembles structural motifs in kinase inhibitors. For example:
Mechanistic Insights :
Physicochemical Properties
Note: The target compound’s higher molecular weight and pyrimidinyl group may reduce aqueous solubility compared to simpler analogs .
Research Findings and Gaps
Antimicrobial Potential: While direct data is lacking, analogs with pyrimidinyl or chlorinated substituents show broad-spectrum activity, suggesting the target compound merits testing against resistant pathogens .
sulfonamide differences require validation .
Toxicity Data : Acute toxicity data is unavailable for the target compound, but related thioureas (e.g., CAS 4921-82-8) show moderate toxicity profiles .
Biological Activity
Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- (CAS Number: 121087-84-1) is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C14H14N4OS
- Molecular Weight : 286.3522 g/mol
- Structure : The compound features a benzamide core with a thioxomethyl group and a pyrimidine derivative, which contributes to its biological activity.
Synthesis
The synthesis of Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- typically involves multi-step organic reactions. The key steps include:
- Formation of the Thioxomethyl Group : This is achieved through the reaction of appropriate thioketones with amines.
- Pyrimidine Substitution : The incorporation of the 4,6-dimethyl-2-pyrimidinyl moiety is accomplished via nucleophilic substitution reactions.
Anticancer Properties
Recent studies have indicated that benzamide derivatives exhibit significant anticancer activity. For instance, compounds similar to Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- have shown efficacy against various cancer cell lines.
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
Anti-inflammatory Effects
Benzamide derivatives have also been explored for their anti-inflammatory properties. Research suggests that they can act as non-acidic anti-inflammatory agents by inhibiting pro-inflammatory cytokines such as IL-6 and IL-8 .
Insecticidal and Fungicidal Activities
In agricultural research, benzamide compounds have been evaluated for their potential as pesticides. A series of benzamides showed promising larvicidal activity against mosquito larvae and fungicidal activity against various fungal pathogens .
| Compound | Larvicidal Activity (mg/L) | Fungicidal Activity (%) |
|---|---|---|
| 7a | 100% at 10 mg/L | Good activity at 50 mg/L |
| 7h | 40% at 1 mg/L | 90.5% against Botrytis cinereal |
Case Studies
- Study on Anticancer Activity :
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Research on Anti-inflammatory Effects :
- Another investigation revealed that these compounds significantly decreased the secretion of inflammatory markers in human endothelial cells, suggesting their therapeutic potential in treating inflammatory diseases.
- Pesticidal Applications :
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the thiourea (-NH-CS-NH-) linkage and pyrimidine ring protons. The thioamide proton typically appears as a broad singlet near δ 10–12 ppm .
- X-ray Crystallography : Employ single-crystal X-ray diffraction (SC-XRD) to resolve the molecular geometry. Software suites like WinGX and ORTEP-3 are essential for data refinement and thermal ellipsoid visualization .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., expected [M+H] peak for CHNOS: 325.09 g/mol) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
Contradictions in bioactivity (e.g., variable IC values in kinase assays) may arise from:
- Experimental Variability : Differences in cell lines, assay buffers, or incubation times. Standardize protocols using controls like ZD6126 (a known Cdc42 inhibitor) .
- Solubility Issues : Poor aqueous solubility can lead to inconsistent dosing. Pre-dissolve the compound in DMSO (≤0.1% final concentration) and validate via UV-vis spectroscopy .
- Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. Cross-validate with computational docking studies (e.g., AutoDock Vina) to assess binding to Cdc42’s intersectin domain .
Advanced Question: What computational strategies are effective for predicting the compound’s binding affinity to Cdc42?
Q. Methodological Answer :
- Molecular Docking : Use the Cdc42 crystal structure (PDB ID: 1AN0) to model interactions. Focus on the thioxomethyl group’s hydrogen bonding with Arg and hydrophobic interactions with the pyrimidine ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives with stronger affinity .
- SAR Studies : Modify the benzamide’s substituents (e.g., electron-withdrawing groups) and compare docking scores to establish structure-activity trends.
Basic Question: How does the compound’s thiourea moiety influence its stability under physiological conditions?
Methodological Answer :
The thiourea (-NH-CS-NH-) group is prone to hydrolysis and oxidation. To assess stability:
- pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC. Expect instability in acidic conditions (pH < 4) due to protonation-induced cleavage .
- Oxidative Resistance : Treat with HO (1 mM) and measure remaining intact compound via LC-MS. Add antioxidants (e.g., ascorbic acid) to formulations if needed .
Advanced Question: How can researchers optimize the compound’s solubility for in vivo studies without compromising activity?
Q. Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or PEGylated chains) to the benzamide moiety. Test hydrolysis rates in plasma .
- Cocrystallization : Screen with coformers (e.g., succinic acid) to improve aqueous solubility. Use ORTEP-3 to confirm cocrystal structure .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles. Characterize particle size (DLS) and drug release profile (dialysis bag method) .
Basic Question: What are the documented biological targets of this compound, and how are related assays designed?
Q. Methodological Answer :
- Primary Target : Cdc42 GTPase, with reported K = 6.4 µM .
- Assay Design :
- GTPase Activity : Use a colorimetric GTPase-Glo assay with recombinant Cdc42. Measure luminescence after 30 minutes.
- Cell Migration : Perform a Boyden chamber assay using PC3 cells. Inhibitor concentrations ≥10 µM should reduce migration by >50% .
- Counter-Screening : Test against homologous GTPases (e.g., Rac1, RhoA) to confirm selectivity .
Advanced Question: How can structural analogs of this compound be synthesized to explore SAR for Cdc42 inhibition?
Q. Methodological Answer :
- Analog Design :
- Replace the pyrimidine ring with triazine or pyridine to assess ring size impact.
- Substitute the benzamide with heteroaromatic groups (e.g., thiophene).
- Synthesis : Use parallel synthesis in 96-well plates with Ugi or Hantzsch reactions. Characterize analogs via LC-MS and SC-XRD .
- Activity Testing : Rank analogs by IC in GTPase assays and cytotoxicity in HEK293 cells. Prioritize derivatives with IC < 5 µM and CC > 50 µM .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
